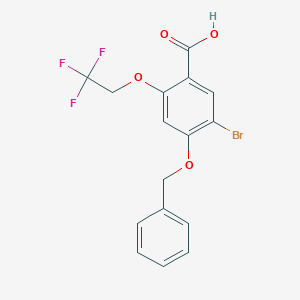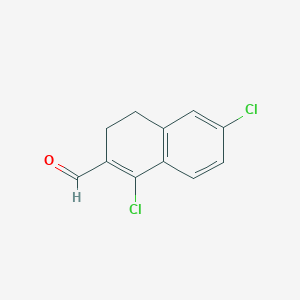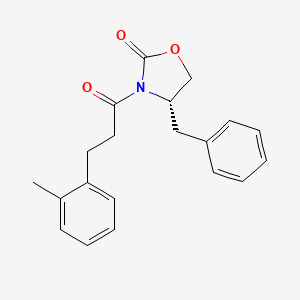
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with a benzylating agent and a propanoylating agent. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of oxazolidinone derivatives, including this compound, often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as adenine, in the presence of a base like triethylamine, has been reported to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, where nucleophiles like amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new oxazolidinone derivatives with different substituents.
Aplicaciones Científicas De Investigación
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the products.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly antibiotics.
Industry: Used in the synthesis of polymers and other advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, leading to the inhibition of protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and thereby inhibiting bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-4-phenyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one
- (S)-4-(tert-butyl)-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one
Uniqueness
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both benzyl and o-tolyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other oxazolidinone derivatives .
Propiedades
Fórmula molecular |
C20H21NO3 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(4S)-4-benzyl-3-[3-(2-methylphenyl)propanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H21NO3/c1-15-7-5-6-10-17(15)11-12-19(22)21-18(14-24-20(21)23)13-16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3/t18-/m0/s1 |
Clave InChI |
KMVOHTWIEBXBMK-SFHVURJKSA-N |
SMILES isomérico |
CC1=CC=CC=C1CCC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=CC=C1CCC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


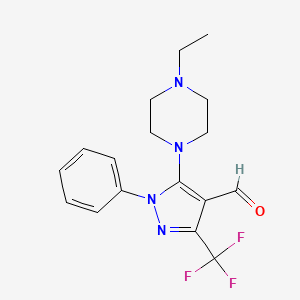
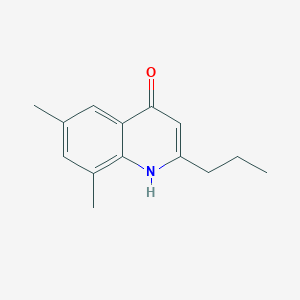

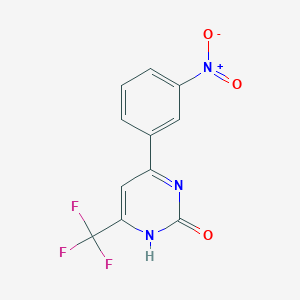

![2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)

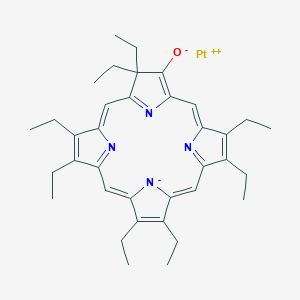


![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)
